molecular formula C17H15N3O4 B11057948 4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11057948
M. Wt: 325.32 g/mol
InChI Key: JOFZTNBZADYPMH-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound characterized by its unique structure, which includes a dihydroxyphenyl group, a furan ring, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions

    Formation of Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Furan-2-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkyl halide.

    Attachment of Dihydroxyphenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck coupling, to introduce the dihydroxyphenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrazolopyridine core or the furan ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction can lead to various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting pharmacological activities, such as antioxidant or anti-inflammatory effects, due to the presence of the dihydroxyphenyl group.

Medicine

In medicine, it could be explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry

Industrially, it might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects depends on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H15N3O4/c21-14-4-3-10(6-15(14)22)12-7-16(23)19-17-13(12)8-18-20(17)9-11-2-1-5-24-11/h1-6,8,12,21-22H,7,9H2,(H,19,23)

InChI Key

JOFZTNBZADYPMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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